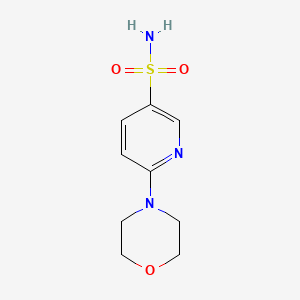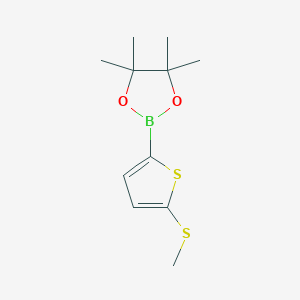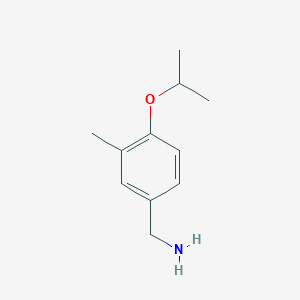
6-((2,6-二甲基吡啶-3-基)氧基)吡啶-2-甲酸
描述
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid (6-DMPPA) is an organic compound with a wide range of scientific applications in research and laboratory experiments. It is a heterocyclic aromatic compound with a pyridine ring and a picolinate group. 6-DMPPA has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
自由基溴化的区域选择性
6-((2,6-二甲基吡啶-3-基)氧基)吡啶-2-甲酸是吡啶家族的一部分,在理解自由基溴化反应的区域选择性中起着重要作用。研究表明,吡啶环中的氮原子对该环产生诱导失活作用,影响溴化作用,有利于最远离氮原子的甲基,从而提供了对不对称二甲基吡啶中反应机理和选择性的见解 (Thapa 等,2014)。
抗氧化活性评价
该化合物的相关性延伸到抗氧化活性的评价,其中 ABTS 和 DPPH 分析等方法至关重要。这些分析是确定化合物抗氧化能力的基础,为分析各种抗氧化剂(包括与吡啶衍生物相关的抗氧化剂)提供了广泛的范围。通过这些方法,可以评估该化合物的潜在抗氧化活性,有助于了解其在各种应用中的有益特性 (Munteanu & Apetrei,2021; Ilyasov 等,2020)。
污染物的酶促降解
6-((2,6-二甲基吡啶-3-基)氧基)吡啶-2-甲酸的结构特征有助于理解有机污染物的酶促降解过程。氧化还原介体(可能包括吡啶衍生物)在通过酶提高难降解化合物的降解效率中的作用是一个重要的研究领域。这种见解有助于通过利用酶-氧化还原介体系统来开发更有效的废水处理方法 (Husain & Husain,2007)。
锌的吸收和代谢
色氨酸的代谢导致产生吡啶-2-甲酸,这是人体吸收锌的关键配体,这强调了理解 6-((2,6-二甲基吡啶-3-基)氧基)吡啶-2-甲酸等复杂分子的重要性。此类化合物在必需矿物质的生物利用度和代谢中起着至关重要的作用,影响营养和生理过程 (Evans,2009)。
作用机制
Target of Action
The primary target of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.
Mode of Action
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid interacts with AFB5 more intensively than picloram . This interaction leads to changes in the activity of AFB5, which in turn affects the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with AFB5 affects the auxin signaling pathway, which plays a key role in plant growth and development
Result of Action
The molecular and cellular effects of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid’s action result in potent herbicidal activity . For example, one of the synthesized compounds demonstrated inhibitory activity against the growth of Arabidopsis thaliana roots .
Action Environment
Environmental factors such as temperature, pH, and soil composition can influence the action, efficacy, and stability of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid.
生化分析
Biochemical Properties
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a chelating agent. This compound interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to bind with metal ions such as zinc, copper, and iron, which are essential cofactors for many enzymatic reactions . The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms present in the compound, thereby stabilizing the metal ion and facilitating its role in catalysis.
Cellular Effects
The effects of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of zinc finger proteins, which play crucial roles in gene regulation . By binding to these proteins, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid can alter their conformation and, consequently, their ability to bind DNA, thus impacting gene expression. Additionally, its interaction with metal ions can influence cellular redox states and metabolic pathways.
Molecular Mechanism
At the molecular level, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to metal ions, which can either inhibit or activate enzymes depending on the context. For instance, by chelating zinc ions, the compound can inhibit the activity of zinc-dependent enzymes . Furthermore, its interaction with zinc finger proteins can disrupt their ability to bind DNA, leading to changes in gene expression. These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the extent of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain metabolic processes and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of normal cellular activities. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is involved in several metabolic pathways, particularly those related to metal ion homeostasis and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for managing oxidative stress within cells . By modulating the activity of these enzymes, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular health.
Transport and Distribution
Within cells and tissues, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its biochemical effects . For instance, its binding to metal ion transporters can aid in its distribution to regions of high enzymatic activity, ensuring that it reaches its target sites effectively.
Subcellular Localization
The subcellular localization of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is influenced by targeting signals and post-translational modifications. The compound is often found in the nucleus, where it interacts with zinc finger proteins and other DNA-binding proteins . Additionally, it can localize to the mitochondria, where it participates in redox regulation and metabolic processes. These localization patterns are critical for understanding the compound’s role in cellular function and its potential therapeutic applications.
属性
IUPAC Name |
6-(2,6-dimethylpyridin-3-yl)oxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-7-11(9(2)14-8)18-12-5-3-4-10(15-12)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKAKVOTHVBHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC=CC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)


![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)






![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)

